N-(3-Bromophenyl)succinimide

Crystallography QSAR Agricultural Fungicides

Obtaining position-specific halogenated N-aryl succinimides for structure-activity relationship (SAR) studies is a persistent bottleneck. This meta-bromo derivative resolves that challenge with precisely characterized geometry and reactivity: • Unique torsion angle (59.8°) between the benzene and succinimide rings, confirmed by crystallography, directly informs binding-mode design against Botrytis cinerea. • The meta-bromine electronic profile (σm = 0.39) delivers the optimal hydrophobicity/electron-withdrawal balance required by QSAR-optimized fungicidal candidates. • Its reactive C-Br bond enables rapid diversification into 3-substituted analog libraries via standard cross-coupling reactions, unattainable with chloro or fluoro analogs. Supplied as a research-grade solid with certified purity, ensuring reliability for both exploratory synthesis and comparative toxicology studies.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 58714-54-8
Cat. No. B1608073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromophenyl)succinimide
CAS58714-54-8
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H8BrNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2
InChIKeyPCDLFYCLBOATJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)succinimide Properties and Procurement


N-(3-Bromophenyl)succinimide (CAS 58714-54-8), also known as 1-(3-bromophenyl)pyrrolidine-2,5-dione , is a halogenated N-aryl succinimide derivative with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . It is commercially available as a research-grade solid with a certified purity of 98% . The compound features a distinctive meta-brominated phenyl ring, which imparts specific electronic and steric properties distinct from its ortho-, para-, and unsubstituted analogs, directly influencing its crystallographic conformation and, consequently, its biological activity profile in targeted fungicide research [1].

N-(3-Bromophenyl)succinimide Substitution Limitations


The interchangeability of N-(3-bromophenyl)succinimide with other N-phenylsuccinimides is fundamentally precluded by position-dependent conformational and electronic effects that govern biological activity [1]. A pivotal crystallographic study established that the torsion angle between the benzene and succinimide rings is highly sensitive to the halogen's position: the meta-bromo derivative exhibits a torsion angle of 59.8°, compared to 69.8° for the ortho-bromo and 62.2° for the para-bromo isomers [1]. These conformational differences are directly correlated with varying levels of fungicidal activity against Botrytis cinerea, meaning that a substitution would lead to an unpredictable and likely suboptimal biological outcome [1]. Furthermore, the meta-bromine atom's specific electronic effect (σm = 0.39) makes this precise substitution pattern essential for achieving the desired balance of hydrophobicity and electron withdrawal required in QSAR-optimized fungicidal candidates, which is not replicable by chlorinated or fluorinated analogs [2].

N-(3-Bromophenyl)succinimide: Comparison with Closest Analogs


Crystallographic Torsion Angle vs. 4-Bromo Isomer

The solid-state conformation is a key determinant of biological activity for N-phenylsuccinimides. The target compound's [N-(3-bromophenyl)succinimide] torsion angle between the benzene and succinimide rings is measured at 59.8°, which is significantly smaller than the 62.2° angle observed for its closest positional isomer, N-(4-bromophenyl)succinimide [1]. The study explicitly correlates these different torsion angles with varying fungicidal activities against Botrytis cinerea [1]. As the unsubstituted parent molecule's torsion angle is 59.6°, the 3-bromo substitution retains a near-native conformation while introducing the desired halogen electronic effect, a balance not achieved by the 4-bromo isomer [1]. This conformation-activity relationship provides a scientifically robust basis for selecting the 3-bromo isomer in structure-based fungicide design.

Crystallography QSAR Agricultural Fungicides

LogP Divergence in Brominated Isomers

The calculated partition coefficient (LogP) is a critical determinant of a molecule's ability to cross biological membranes. N-(3-Bromophenyl)succinimide has a predicted LogP of 2.17 [1]. This contrasts with the unsubstituted N-phenylsuccinimide, which is significantly less lipophilic, and the dichlorinated fungicide standard, N-(3,5-dichlorophenyl)succinimide, which is substantially more lipophilic [2]. This moderate lipophilicity positions the 3-bromo isomer favorably within the range required for optimal systemic translocation in plant tissues, as indicated by QSAR models for this compound class which show that hydrophobicity is a significant driver of activity for meta-substituents [2].

Physicochemical Properties ADME Lipophilicity

Cross-Coupling Advantage Over Chloro and Fluoro Analogs

The presence of a bromine atom at the meta position of the phenyl ring provides a versatile synthetic handle. The C-Br bond can undergo oxidative addition with palladium catalysts, enabling further diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [1]. This is a distinct advantage over analogous chlorides, which are less reactive, or fluorides, which are largely inert under these conditions. This means N-(3-bromophenyl)succinimide can serve as a platform for generating a library of 3-substituted derivatives in late-stage functionalization, a feature not offered by its N-(3-fluorophenyl)- or N-(3-chlorophenyl)-succinimide counterparts [1].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

N-(3-Bromophenyl)succinimide Application Scenarios


Fungicide Design Targeting Botrytis cinerea

The specific torsion angle (59.8°) of N-(3-bromophenyl)succinimide directly informs structure-based drug design against Botrytis cinerea [4]. QSAR models demonstrate that meta-substitution and electron-withdrawing properties optimize activity [3]. This compound is the ideal scaffold for this purpose, as its unsubstituted para isomer (torsion angle 62.2°) would lead to a different, non-optimal binding mode, potentially lowering efficacy [4].

SAR Probe via Late-Stage Functionalization

For medicinal chemists exploring the N-phenylsuccinimide pharmacophore, this compound serves as a privileged synthetic intermediate [4]. Its reactive C-Br bond uniquely positions it for rapid diversification into a library of 3-substituted analogs, a feat not possible with the 3-chloro or 3-fluoro variants due to their lower reactivity under standard cross-coupling conditions [4]. This makes it a strategic procurement choice for SAR-driven programs.

Nephrotoxicity Standards for Safety Profiling

The nephrotoxic potential of N-(halophenyl)succinimides is highly dependent on the halogen substitution pattern. The specific meta-bromo derivative represents a key intermediate in the toxicological pathway of this compound class, where even small structural changes drastically alter renal toxicity profiles [4]. Unlike the potent 3,5-dichloro analog (NDPS), this mono-bromo version serves as a milder standard, essential for comparative toxicology and safety pharmacology studies when mapping the nephrotoxicophore [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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